3-ethoxy-1,1-dioxo-2H-thiopyran-5-one
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Overview
Description
3-ethoxy-1,1-dioxo-2H-thiopyran-5-one is a heterocyclic compound with the molecular formula C7H10O4S and a molecular weight of 190.217 g/mol . It is characterized by the presence of a thiopyran ring, which is a sulfur-containing six-membered ring, and an ethoxy group attached to the third carbon atom .
Preparation Methods
The synthesis of 3-ethoxy-1,1-dioxo-2H-thiopyran-5-one typically involves the reaction of ethyl mercaptan with maleic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
3-ethoxy-1,1-dioxo-2H-thiopyran-5-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields . Major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers .
Scientific Research Applications
3-ethoxy-1,1-dioxo-2H-thiopyran-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethoxy-1,1-dioxo-2H-thiopyran-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems . This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
3-ethoxy-1,1-dioxo-2H-thiopyran-5-one can be compared with other similar compounds, such as:
2H-thiopyran-3(6H)-one, 5-ethoxy-, 1,1-dioxide: This compound has a similar structure but differs in the position of the ethoxy group.
Thiopyran-4-one derivatives: These compounds share the thiopyran ring but have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
3-ethoxy-1,1-dioxo-2H-thiopyran-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4S/c1-2-11-7-3-6(8)4-12(9,10)5-7/h3H,2,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOKXANPRJYNFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)CS(=O)(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291694 |
Source
|
Record name | 3-ethoxy-1,1-dioxo-2H-thiopyran-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10099-13-5 |
Source
|
Record name | NSC77397 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-ethoxy-1,1-dioxo-2H-thiopyran-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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